

Application Note: Synthesis and Isolation of 2-Morpholinonicotinic Acid Hydrochloride Salt

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Compound of Interest

Compound Name:	2-Morpholinonicotinic acid hydrochloride
CAS No.:	59025-45-5
Cat. No.:	B2822001

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Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals
Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The conversion of a zwitterionic active pharmaceutical ingredient (API) or intermediate into a stable salt form is a foundational technique in preclinical drug development. 2-Morpholinonicotinic acid (CAS: 423768-54-1)[1] is a highly valuable building block and intermediate. However, its free base form exhibits poor solubility in both aqueous and organic media due to its strong zwitterionic crystal lattice. This application note details a self-validating, anhydrous protocol for converting 2-morpholinonicotinic acid into its hydrochloride salt, thereby significantly enhancing its solubility, dissolution rate, and long-term solid-state stability[2].

Mechanistic Rationale & Physicochemical Profiling

To design an effective salt-formation protocol, one must understand the causality dictated by the molecule's physicochemical properties. 2-Morpholinonicotinic acid contains two primary ionizable centers:

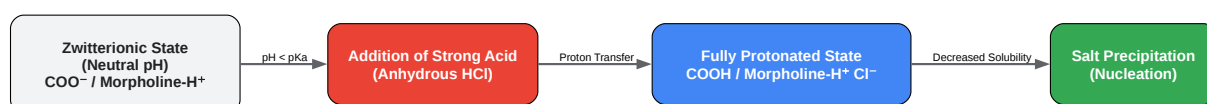
- Carboxylic Acid Moiety: Acts as a weak acid (predicted).
- Morpholine/Pyridine Nitrogen: Acts as a weak base. While morpholine itself is strongly basic (), its conjugation with the electron-withdrawing pyridine ring at the 2-position significantly reduces its basicity ().

At a neutral pH, the molecule exists primarily as a zwitterion (inner salt), which maximizes intermolecular ionic interactions and minimizes solvent interaction. According to established pharmaceutical guidelines, successful salt formation requires the

of the counterion acid to be at least 2 to 3 units lower than the

of the basic center. Hydrochloric acid (

) provides a massive thermodynamic driving force to fully protonate the basic nitrogen, neutralizing the carboxylate to its free acid form and yielding the mono-hydrochloride salt.



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Caption: Logical relationship of pH-dependent protonation and salt precipitation.

Causality of Solvent Selection

We utilize an anhydrous organic solvent system (Acetone or Ethyl Acetate) paired with an anhydrous acid source (2M HCl in Diethyl Ether).

- Why not aqueous HCl? The resulting hydrochloride salt is highly water-soluble. Using aqueous HCl would require energy-intensive lyophilization, which often yields an amorphous, hygroscopic powder[2].
- Why Acetone/EtOAc? The free base is moderately suspendable in these solvents. Upon the addition of ethereal HCl, the highly polar salt forms immediately. Because ionic salts are insoluble in weakly polar aprotic solvents, the system achieves instant supersaturation, driving the precipitation of highly pure, crystalline material.

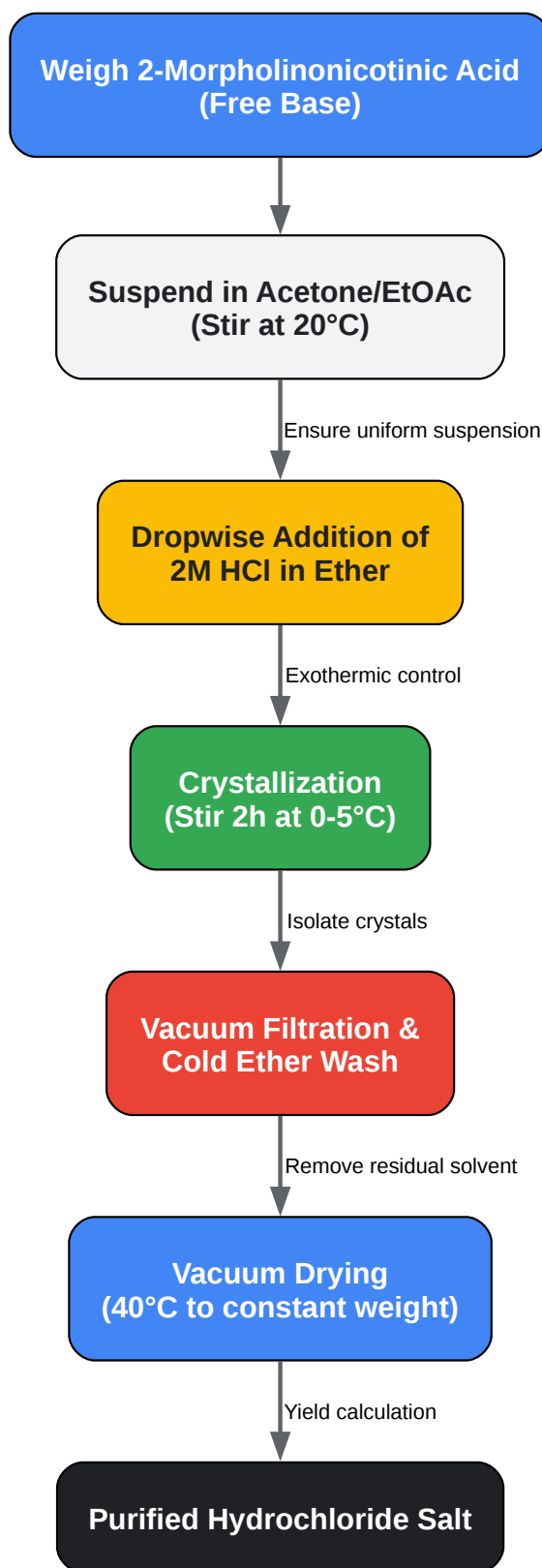
Quantitative Data & Reagent Specifications

All quantitative parameters required for the synthesis are summarized in Table 1 to ensure stoichiometric precision.

Table 1: Stoichiometric and Physicochemical Parameters

Material / Parameter	Molecular Weight (g/mol)	Equivalents	Amount for 10 mmol Scale	Function / Causality
2-Morpholinonicotinic Acid	208.21	1.00	2.08 g	API Free Base / Starting Material
2M HCl in Diethyl Ether	36.46 (HCl)	1.15	5.75 mL	Proton donor. 15% excess ensures complete conversion without degrading the product.
Acetone (Anhydrous)	58.08	N/A	30.0 mL	Reaction medium. Promotes crystalline salt precipitation.
Diethyl Ether (Cold)	74.12	N/A	15.0 mL	Wash solvent. Removes unreacted free base and residual HCl.
Target: Hydrochloride Salt	244.67	1.00	~2.44 g (Theoretical)	Final isolated product.

Experimental Workflow



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Caption: Step-by-step experimental workflow for hydrochloride salt isolation.

Step-by-Step Methodology (Self-Validating Protocol)

This protocol is designed with built-in observational checkpoints to ensure the system self-validates at each critical phase.

Step 1: Suspension Preparation

- Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 2.08 g (10.0 mmol) of 2-morpholinonicotinic acid.
- Add 30.0 mL of anhydrous acetone.
- Stir vigorously at 20 °C (room temperature) for 10 minutes.
- Self-Validation Check: The mixture should form a uniform, opaque slurry. Complete dissolution is not expected at this stage due to the zwitterionic nature of the free base.

Step 2: Acidification and Nucleation

- Equip the flask with a pressure-equalizing dropping funnel containing 5.75 mL (11.5 mmol) of 2M HCl in diethyl ether.
- Add the HCl solution dropwise over 10 minutes while maintaining vigorous stirring.
- Causality: Dropwise addition controls the localized exothermic protonation reaction, preventing solvent boil-off and ensuring uniform crystal nucleation.
- Self-Validation Check: As the acid is added, the suspension may transiently clear into a solution (as the protonated form briefly dissolves in the localized microenvironment) before rapidly nucleating into a dense, white/off-white crystalline precipitate.
- After complete addition, spot a drop of the supernatant onto wetted pH indicator paper. It must register highly acidic (pH < 2), validating that an excess of HCl has been achieved.

Step 3: Maturation and Crystallization

- Transfer the flask to an ice-water bath (0–5 °C).

- Allow the suspension to stir continuously for 2 hours.
- Causality: Lowering the temperature decreases the kinetic solubility of the hydrochloride salt in the acetone/ether mixture, driving the equilibrium toward maximum crystalline yield.

Step 4: Isolation and Washing

- Isolate the precipitate via vacuum filtration using a Büchner funnel and a medium-porosity filter paper.
- Wash the filter cake with two 7.5 mL portions of ice-cold diethyl ether.
- Causality: Cold ether washes away any unreacted starting material, residual HCl, and colored impurities without dissolving the target salt.

Step 5: Drying

- Transfer the filter cake to a pre-weighed amber glass vial.
- Dry in a vacuum oven at 40 °C (-0.1 MPa) for 12 hours until a constant weight is achieved.
- Self-Validation Check: The final mass should be approximately 2.30 – 2.40 g (94–98% theoretical yield). The powder should be free-flowing; clumping indicates residual moisture or incomplete salt formation.

Analytical Characterization & Troubleshooting

To confirm the integrity of the synthesized salt, perform the following analyses:

- ¹H NMR (in DMSO-
): The morpholine ring protons adjacent to the nitrogen will exhibit a distinct downfield shift (typically +0.3 to +0.6 ppm) compared to the free base, confirming protonation. A broad exchangeable peak for the
and
protons will be visible.

- Elemental Analysis (CHN/Cl): Validates the stoichiometric 1:1 ratio of the API to the chloride counterion.

Table 2: Troubleshooting Guide

Observation	Mechanistic Cause	Corrective Action
"Oiling Out" instead of crystallization	Solvent system is too polar, or ambient humidity introduced water into the system.	Add more anhydrous diethyl ether to force crystallization. Ensure all glassware is flame-dried.
Low Yield (< 70%)	Insufficient acid added, or filtration was performed while the solution was too warm.	Re-check supernatant pH. Chill the mother liquor to -20 °C overnight to recover a second crop.
Product is highly hygroscopic	Amorphous salt formed due to rapid precipitation, or excess HCl degraded the molecule.	Recrystallize the salt from hot ethanol/ethyl acetate to establish a stable, highly ordered crystal lattice.

References

- Salt Selection in Drug Development Source: Pharmaceutical Technology URL:[[Link](#)]

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Sources

- [1. 2-MORPHOLINONICOTINIC ACID | 423768-54-1 \[chemicalbook.com\]](#)
- [2. pharmtech.com \[pharmtech.com\]](#)
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